Chemical structure and properties of 5-Bromo-3-methyl-2-phenyl-1H-indole
Chemical structure and properties of 5-Bromo-3-methyl-2-phenyl-1H-indole
An In-depth Technical Guide to 5-Bromo-3-methyl-2-phenyl-1H-indole
This guide offers a comprehensive technical overview of 5-Bromo-3-methyl-2-phenyl-1H-indole, a halogenated indole derivative of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic profile, and potential applications, providing a robust resource for researchers, scientists, and professionals in drug development.
Core Molecular Identity and Structure
5-Bromo-3-methyl-2-phenyl-1H-indole is a heterocyclic aromatic compound. The core structure consists of a bicyclic indole ring system, which is substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a phenyl group at the 2-position.
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IUPAC Name: 5-bromo-3-methyl-2-phenyl-1H-indole
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Molecular Formula: C₁₅H₁₂BrN
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Molecular Weight: 286.17 g/mol
Caption: Chemical structure of 5-Bromo-3-methyl-2-phenyl-1H-indole.
Physicochemical Properties
The physicochemical properties of this molecule are crucial for its handling, formulation, and behavior in biological systems. The data presented below are based on related structures and computational predictions.
| Property | Value | Source/Comment |
| Appearance | Expected to be a solid, likely a cream or off-white powder. | Based on similar compounds like 5-Bromo-3-methylindole (solid)[1] and 5-Bromo-2-phenyl-1H-indole (solid). |
| Melting Point | Not explicitly found, but related compounds have defined melting points (e.g., 5-Bromo-3-methylindole: 78-82 °C[1]). | The addition of the 2-phenyl group would likely increase the melting point due to increased molecular weight and potential for π-stacking. |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.[4][5] | Poorly soluble in water. |
| XLogP3 | Estimated to be > 3.3. | The XLogP3 for 5-Bromo-3-methyl-1H-indole is 3.3[2]. The addition of a phenyl group will increase lipophilicity. |
| Storage | Store in a cool, dry place, sealed from moisture and light. Recommended storage at 2-8°C.[1][3][5] | Based on standard practices for stable organic compounds. |
Synthesis and Mechanism
The most direct and widely recognized method for synthesizing 2,3-disubstituted indoles is the Fischer Indole Synthesis .[6][7][8] This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by a characteristic rearrangement.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole would proceed by reacting (4-bromophenyl)hydrazine with 1-phenylpropan-2-one (phenylacetone) under acidic conditions.
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Experimental Protocol (Self-Validating System)
This protocol is a representative procedure based on the principles of the Fischer indole synthesis.
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Hydrazone Formation:
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To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a solution of 1-phenylpropan-2-one (1.0 eq).
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Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.
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Causality: This step facilitates the initial condensation between the hydrazine and the ketone to form the crucial phenylhydrazone intermediate. The reaction can often be monitored by TLC or by the precipitation of the hydrazone product.[9]
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-
Cyclization:
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Isolate the crude phenylhydrazone or use the reaction mixture directly.
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Add the cyclization catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are effective Lewis acids for this transformation.[6][7] Alternatively, a Brønsted acid like sulfuric acid in a suitable solvent can be used.
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Heat the mixture, typically between 80-140°C, depending on the catalyst and solvent system. The reaction progress should be monitored by TLC.
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Causality: The acid catalyst is essential. It protonates the hydrazone, facilitating tautomerization to the enamine form, which is the active species for the key rearrangement step. Heat provides the activation energy for the[1][1]-sigmatropic rearrangement and subsequent cyclization and elimination steps.[8]
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Work-up and Purification:
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After completion, cool the reaction mixture and neutralize it carefully by pouring it onto ice and adding a base (e.g., aqueous NaOH or NaHCO₃).
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Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 5-Bromo-3-methyl-2-phenyl-1H-indole.
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Reaction Mechanism
The Fischer indole synthesis is a sophisticated cascade of reactions, each step logically enabling the next.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
The mechanism proceeds as follows:
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Hydrazone Formation: The arylhydrazine and ketone condense to form a phenylhydrazone.[7]
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Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.[7]
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[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic[1][1]-sigmatropic rearrangement, which forms a new C-C bond and is the defining step of the reaction.[6][8]
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Cyclization and Elimination: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization. Finally, the elimination of an ammonia molecule under acidic catalysis yields the stable, aromatic indole ring.[7]
Spectroscopic Characterization
Structural elucidation of 5-Bromo-3-methyl-2-phenyl-1H-indole relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the indole scaffold.
Proton NMR (¹H NMR) Spectroscopy
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N-H Proton: A broad singlet is expected around δ 8.0-8.5 ppm.[10]
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Aromatic Protons (Indole Ring):
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H4: A doublet around δ 7.7-7.8 ppm, deshielded by the adjacent bromine.
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H6: A doublet of doublets around δ 7.2-7.3 ppm.
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H7: A doublet around δ 7.4-7.5 ppm.
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Aromatic Protons (2-Phenyl Ring): A multiplet in the range of δ 7.3-7.6 ppm.
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Methyl Protons (3-CH₃): A sharp singlet around δ 2.3-2.5 ppm.[11]
Carbon-13 NMR (¹³C NMR) Spectroscopy
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Indole Carbons: Expected in the δ 100-140 ppm range. The C-Br carbon (C5) will be shifted to around δ 113-115 ppm.
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Phenyl Carbons: Signals will appear in the typical aromatic region of δ 125-135 ppm.
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Methyl Carbon: An upfield signal around δ 10-15 ppm.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic sharp to medium peak around 3400-3450 cm⁻¹.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[12]
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Aromatic C=C Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.[12]
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C-Br Stretch: A strong absorption in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the molecular weight and elemental composition.
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Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak.
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Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern will be observed for any fragment containing it. There will be two peaks of nearly equal intensity (the M⁺ and M+2 peaks) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]
Protocol for Spectroscopic Analysis
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Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]
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Sample Preparation (IR): For solid samples, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a small amount of the powder directly on the ATR crystal and apply pressure.[10]
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Sample Preparation (MS): Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI).
Applications and Biological Significance
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[13][14] The introduction of substituents like bromine and phenyl groups is a well-established strategy to modulate the biological activity of the indole core.
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Role of Bromination: Halogenation, and particularly bromination at the C-5 position of the indole ring, is known to enhance the antiproliferative potential of various compounds.[15][16] This modification can improve pharmacokinetic properties, such as slowing metabolic clearance, and enhance binding affinity to biological targets.[15] 5-brominated indole derivatives have been investigated for a range of activities, including as anticancer and antimicrobial agents.[15][17]
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Potential as Kinase Inhibitors: The 2-phenyl-indole scaffold is a known pharmacophore for targeting various protein kinases. The indole N-H can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. This makes compounds like 5-Bromo-3-methyl-2-phenyl-1H-indole attractive candidates for development as inhibitors of signaling pathways often deregulated in cancer, such as the EGFR or Ras/Raf/MEK/ERK pathways.[17]
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Synthetic Building Block: Beyond its own potential bioactivity, this compound serves as a versatile intermediate for further chemical modification. The N-H group can be alkylated or arylated, and the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity, enabling the creation of diverse chemical libraries for drug discovery.[14]
Safety and Handling
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Hazard Classification: While specific data for this exact molecule is not available, related bromo-indoles are classified with hazards such as Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage.[1]
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Precautions: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
-
Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available from: [Link]
-
PubChem. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
ResearchGate. Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Available from: [Link]
-
PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. Available from: [Link]
-
Biocompare.com. 5-bromo-3-methyl-1H-indole-2-carboxylic acid from Aladdin Scientific. Available from: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available from: [Link]
-
ResearchGate. Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins | Request PDF. Available from: [Link]
-
NIH - PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
RJPN. Indole: A Promising Scaffold For Biological Activity. Available from: [Link]
-
YouTube. Fischer Indole Synthesis. Available from: [Link]
- Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
-
Mor. J. Chem. Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Available from: [Link]
-
The Royal Society of Chemistry. phenylmethylene)bis(1H-indole) (3a). Available from: [Link]
- Google Patents. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
-
MDPI. Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. Available from: [Link]
-
IUCr. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Available from: [Link]
-
Moshang Chemical. 1-(5-bromo-3-phenyl-1H-indole-2-carbonyl)-3-phenylpyrazole-4-carbaldehyde. Available from: [Link]
-
ResearchGate. IR spectrum of 3-methyl-2-phenyl indole | Download Scientific Diagram. Available from: [Link]
- Google Patents. CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole.
-
SpectraBase. 5-bromo-3-(1-methyl-2-pyrrolidinyl)indole - Optional[1H NMR]. Available from: [Link]
-
SpectraBase. 5-Bromo-3-phenyl-1H-indazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
OMICS International. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Available from: [Link]
Sources
- 1. 5-Bromo-3-methylindole 97 10075-48-6 [sigmaaldrich.com]
- 2. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. (R)-5-BROMO-3-[(1-METHYL-2-PYRROLIDINYL)METHYL]-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 143322-56-9 CAS MSDS ((R)-5-BROMO-3-[(1-METHYL-2-PYRROLIDINYL)METHYL]-1H-INDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rjpn.org [rjpn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
